N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine
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Overview
Description
N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine is a chemical compound that belongs to the class of oxazoles This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom The compound also features a 2-methylphenyl group and an ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenylacetonitrile with ethylamine in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates. The use of catalysts and advanced purification techniques would also be employed to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted oxazole compounds .
Scientific Research Applications
N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Mechanism of Action
The mechanism of action of N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine can be compared with other similar compounds, such as:
N-ethyl-2-(4-methylphenyl)imidazole: This compound also contains an imidazole ring and a similar phenyl group but differs in its overall structure and properties.
N-ethyl-2-(4-methylphenyl)oxazole: Similar to the target compound but with variations in the substituents on the oxazole ring.
N-ethyl-2-(4-methylphenyl)thiazole: Contains a thiazole ring instead of an oxazole ring, leading to different chemical and biological properties.
Properties
CAS No. |
101932-32-5 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H16N2O/c1-9-5-3-4-6-11(9)10(2)14-12-13-7-8-15-12/h3-6,10H,7-8H2,1-2H3,(H,13,14) |
InChI Key |
LSAVKNWLWCADEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC2=NCCO2 |
Origin of Product |
United States |
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